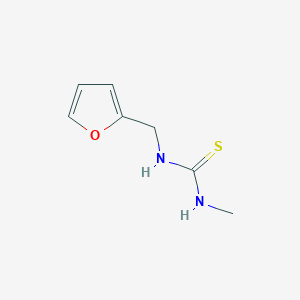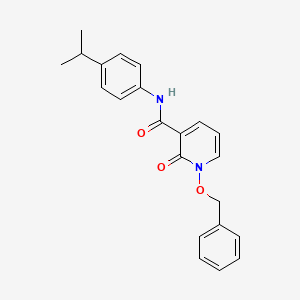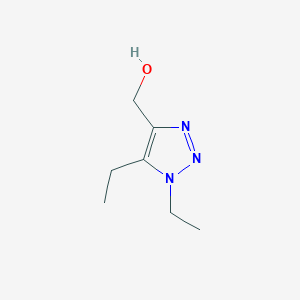
5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial and antiproliferative properties . The presence of the piperidine moiety in these molecules is a common structural feature that is often associated with various pharmacological activities.
Synthesis Analysis
The synthesis of 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol and its derivatives typically involves multi-step reactions starting from basic building blocks such as carboxylic acids, esters, or carbohydrazides. For instance, the synthesis of N-substituted derivatives of this compound class can begin with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent steps to yield the desired 1,3,4-oxadiazole-2-thiol . Another approach involves the conversion of ethyl piperidin-3-carboxylate into the oxadiazole-thiol derivative through a series of reactions . These synthetic routes often employ weak bases and polar aprotic solvents to facilitate the formation of the target compounds .
Molecular Structure Analysis
The molecular structures of these compounds are typically elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These methods provide detailed information about the chemical environment of the atoms within the molecule, the functional groups present, and the molecular mass, which are crucial for confirming the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can lead to the formation of planar pyrazolines and pyrazoles under certain conditions . The reactivity of these compounds can be influenced by factors such as the presence of water, solvents like DMF, and acids like HCl . These reactions can result in the formation of different products, including spiropyrazoline compounds, which have distinct structural and chemical properties compared to the starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol derivatives are influenced by their molecular structure. For example, the thermal stability of these compounds can be assessed through thermal analytical techniques, which can determine the decomposition temperature . The solubility, melting point, and other physicochemical characteristics are important for understanding the behavior of these compounds in biological systems and for their potential application as pharmaceutical agents .
Wissenschaftliche Forschungsanwendungen
- Forscher haben die Synthese neuer Derivate untersucht, die das 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-thiol-Gerüst als potenzielle antivirale Mittel enthalten. Diese Verbindungen zeigen vielversprechende Aktivität gegen ein breites Spektrum von Viren .
- Ein spezifisches Derivat dieser Verbindung, 4-(Piperidin-1-yl)pyridin, hat eine starke Hemmung von Faktor IIa gezeigt. Faktor IIa spielt eine entscheidende Rolle bei der Blutgerinnung, was diese Erkenntnis für Antikoagulanzien relevant macht .
- Der Piperidin-Zyklus innerhalb dieser Verbindung ist ein wichtiger Baustein für die Wirkstoffentwicklung. Forscher untersuchen seine synthetischen Wege, Funktionalisierung und pharmakologischen Anwendungen .
- Die Struktur der Verbindung ermöglicht vielfältige Mehrkomponentenreaktionen. Forscher untersuchen seine Reaktivität in Cyclisierungs-, Annulations- und Aminierungsprozessen .
- Forscher untersuchen Hydrierungs- und Cycloadditionsreaktionen mit dieser Verbindung. Diese Transformationen ermöglichen den Zugang zu verschiedenen Piperidinderivaten .
Antivirale Mittel
Faktor IIa-Hemmung
Medizinische Chemie
Mehrkomponentenreaktionen
Hydrierung und Cycloaddition
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets could include various enzymes, receptors, and proteins within the body.
Mode of Action
The interaction of the compound with its targets would depend on the specific chemical structure of the compound and the target. It could involve forming bonds with active sites on the target molecule, leading to activation, inhibition, or modulation of the target’s function .
Biochemical Pathways
Again, this would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could affect the production of certain metabolites or the rate of certain reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the route of administration. Unfortunately, without specific information on the compound, it’s difficult to provide details .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Eigenschaften
IUPAC Name |
5-(piperidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c13-8-10-9-7(12-8)6-11-4-2-1-3-5-11/h1-6H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPPTWZIXHOYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)
![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)

![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)

![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)
![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)
![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)
